Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate
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Overview
Description
Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl-substituted oxo-indoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 3,3-dimethyl-2-oxo-indoline, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride, solvents like methanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indoline derivative, while reduction can produce a hydroxy-indoline compound.
Scientific Research Applications
Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate involves its interaction with various molecular targets. The bromine atom and oxo group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-5-carboxylate
- Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-7-carboxylate
- Tert-butyl 4-chloro-3,3-dimethyl-2-oxo-indoline-6-carboxylate
Uniqueness
Tert-butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 4-position and the tert-butyl ester group at the 6-position distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C15H18BrNO3 |
---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2,3)20-12(18)8-6-9(16)11-10(7-8)17-13(19)15(11,4)5/h6-7H,1-5H3,(H,17,19) |
InChI Key |
UQAFDGASIZHWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2Br)C(=O)OC(C)(C)C)NC1=O)C |
Origin of Product |
United States |
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